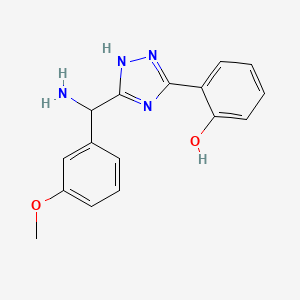![molecular formula C51H32N6 B12116059 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of carbazole and triazine moieties, which contribute to its stability and reactivity. It is often explored in the context of organic electronics, photonics, and as a potential material for organic light-emitting diodes (OLEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the carbazole and triazine units. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Toluene or dimethylformamide (DMF)
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process may include techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups are introduced into the aromatic rings using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents like nitric acid and sulfuric acid, alkyl halides with Friedel-Crafts catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce hydrocarbon derivatives, and substitution can introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties and high thermal stability.
Photonics: The compound’s unique photophysical properties make it suitable for use in photonic devices, including lasers and light-emitting materials.
Biological Research: It is explored for its potential as a fluorescent probe in biological imaging and as a component in biosensors.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the context of cancer treatment, due to its ability to interact with DNA and proteins.
Industrial Applications: It is used in the development of advanced materials for electronic devices, including transistors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through:
Electron Transport: Its ability to transport electrons efficiently makes it valuable in electronic and photonic applications.
Fluorescence: The compound exhibits strong fluorescence, which can be harnessed in imaging and sensing applications.
DNA Intercalation: In medicinal chemistry, it can intercalate into DNA, disrupting replication and transcription processes, which is useful in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)biphenyl-3-yl)-9H-carbazole: Another compound used in OLEDs with similar electron-transporting properties.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): A donor-acceptor fluorophore used as an organophotocatalyst with excellent redox properties.
4,4’-Di(9-carbazolyl)biphenyl: Commonly used in organic electronics and as a key component in OLED devices.
Uniqueness
11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole stands out due to its unique combination of carbazole and triazine moieties, which provide a balance of stability, reactivity, and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and efficient electron transport.
Propiedades
Fórmula molecular |
C51H32N6 |
|---|---|
Peso molecular |
728.8 g/mol |
Nombre IUPAC |
11-(4-carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole |
InChI |
InChI=1S/C51H32N6/c1-3-15-33(16-4-1)49-52-50(34-17-5-2-6-18-34)54-51(53-49)57-46-26-14-10-22-40(46)42-32-31-41-39-21-9-13-25-45(39)56(47(41)48(42)57)36-29-27-35(28-30-36)55-43-23-11-7-19-37(43)38-20-8-12-24-44(38)55/h1-32H |
Clave InChI |
XCRQGSBOHGPEMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115987.png)

![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)


![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)

